molecular formula C40H42N12Na2O10S2 B7908028 Fluorescent Brightener 28 CAS No. 59453-69-9

Fluorescent Brightener 28

Cat. No.: B7908028
CAS No.: 59453-69-9
M. Wt: 960.9 g/mol
InChI Key: YJHDFAAFYNRKQE-YHPRVSEPSA-L
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Description

Fluorescent Brightener 28, also known as Calcofluor White M2R, is a colorless organic compound that fluoresces under ultraviolet radiation. It is widely used as a fluorescent brightening agent in various industries, including textiles, paper, and detergents. This compound is particularly known for its ability to bind to cellulose and chitin, making it useful in staining fungal cell walls and other biological applications .

Scientific Research Applications

Fluorescent Brightener 28 has a wide range of applications in scientific research:

Mechanism of Action

Fluorescent Brightener 28, or Calcofluor White M2R, non-specifically binds to polysaccharides with β-1,3-linkages or β-1,4-linkages, such as chitin, β-glucan, and cellulose . This property allows it to be used for rapid detection of cell wall components in yeasts, fungi, and parasitic organisms . Its maximum absorption wavelength is 365nm (UV), and its maximum emission wavelength is 450nm .

Safety and Hazards

Fluorescent Brightener 28 is considered a poison by ingestion and intraperitoneal routes . It is moderately toxic by the subcutaneous route and is an eye irritant . When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx .

Future Directions

Fluorescent Brightener 28 has been used in various research applications, including the study of plant cell wall components and cell wall biosynthetic machineries . It has potential for further use in bioengineering efforts and for designing efficient strategies of industrial deconstruction of the cell wall-derived biomass and its saccharification . Its use in fluorescence-based imaging techniques is also a promising area for future development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescent Brightener 28 is synthesized through a series of chemical reactions involving the condensation of aromatic amines with triazine derivatives. The reaction typically involves the use of solvents such as methanol or water and requires controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 28 primarily undergoes substitution reactions due to the presence of reactive aromatic rings and triazine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives of this compound, while oxidation and reduction reactions can result in the modification of its functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDFAAFYNRKQE-YHPRVSEPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N12Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS]
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name C.I. Fluorescent brightener 28, disodium salt
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CAS No.

4193-55-9, 59453-69-9, 12224-07-6
Record name Cellufluor
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Record name C.I. Fluorescent Brightener 86
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Record name FLUORESCENT BRIGHTENER 28
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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